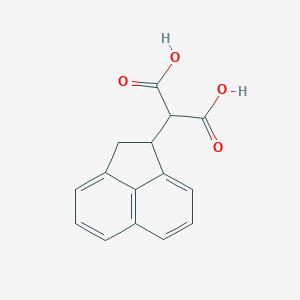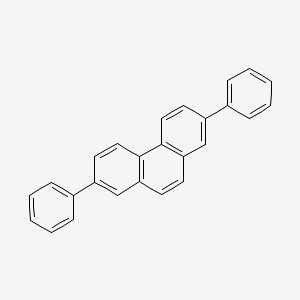
2,7-Diphenylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diphenylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two phenyl groups attached at the 2 and 7 positions of the phenanthrene core. Phenanthrene itself is known for its semiconducting and emission properties, making its derivatives, including this compound, of significant interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenylphenanthrene typically involves the reaction of phenanthrene with phenyl groups under specific conditions. One common method involves the use of benzopinacol and trifluoromethanesulfonic acid (triflic acid) in dry toluene. The reaction is carried out under a nitrogen atmosphere and involves cooling the mixture to 0°C before adding the triflic acid. The mixture is then stirred at room temperature for 24 hours, followed by extraction and recrystallization to obtain the pure product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,7-Diphenylphenanthrene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation with bromine, can occur at specific positions on the phenanthrene ring.
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the type of reaction and the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2,7-Diphenylphenanthrene has several scientific research applications:
Chemistry: It is used in the study of charge transport properties and solid-state emission.
Biology and Medicine: While specific biological and medical applications are less documented, derivatives of phenanthrene have been explored for their potential in drug development and as fluorescent probes.
Wirkmechanismus
The mechanism by which 2,7-diphenylphenanthrene exerts its effects is primarily related to its electronic properties. The compound’s ability to transport charge and emit light is due to the extended conjugation of the phenanthrene core and the phenyl groups. This conjugation allows for efficient electron delocalization, which is crucial for its semiconducting and photoluminescent properties .
Vergleich Mit ähnlichen Verbindungen
2,7-Diphenylphenanthrene can be compared with other phenanthrene derivatives, such as:
2,7-Distyrylphenanthrene: This compound also exhibits strong solid-state emission and charge transport properties but differs in the nature of the substituents attached to the phenanthrene core.
9,10-Diphenylanthracene: Known for its use in triplet–triplet annihilation upconversion, this compound has similar photophysical properties but differs in the position of the phenyl groups and the core structure.
The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and makes it suitable for particular applications in optoelectronics and materials science.
Eigenschaften
CAS-Nummer |
37634-87-0 |
|---|---|
Molekularformel |
C26H18 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2,7-diphenylphenanthrene |
InChI |
InChI=1S/C26H18/c1-3-7-19(8-4-1)21-13-15-25-23(17-21)11-12-24-18-22(14-16-26(24)25)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
DLLLHLGSCWQNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


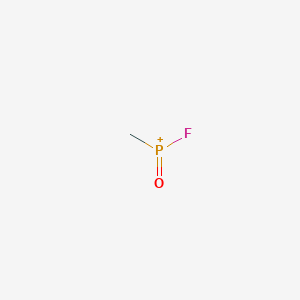


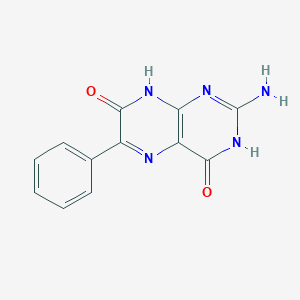


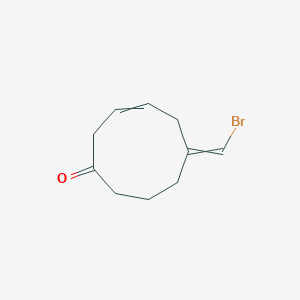
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
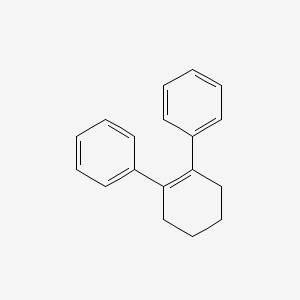
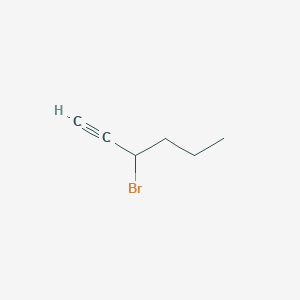
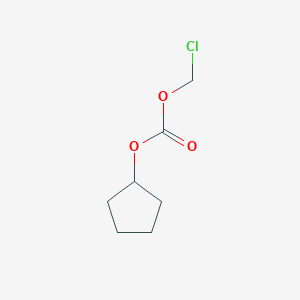
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
